molecular formula C34H48BrP B085576 Hexadecyltriphenylphosphonium bromide CAS No. 14866-43-4

Hexadecyltriphenylphosphonium bromide

Cat. No.: B085576
CAS No.: 14866-43-4
M. Wt: 567.6 g/mol
InChI Key: UXMZNEHSMYESLH-UHFFFAOYSA-M
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Description

Hexadecyltriphenylphosphonium bromide is a useful research compound. Its molecular formula is C34H48BrP and its molecular weight is 567.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Mixed Micellization Properties : Hexadecyltriphenylphosphonium bromide, along with other cationic monomeric surfactants, has been studied for its mixed micellization properties. It has been observed to demonstrate overall attractive forces in the mixed state, indicating potential applications in surfactant systems (Tikariha et al., 2010).

  • Synergistic Interactions in Mixed Micelles : Research on this compound with triblock polymers has shown synergistic interactions, suggesting its use in complex surfactant systems (Bakshi et al., 2005).

  • Conductometric, Viscometric, and NMR Studies : The mixed-micelle formation of this compound with other cationic surfactants has been explored using various analytical techniques. These studies provide insight into the structural and interaction characteristics of these surfactants in mixed states (Bakshi & Kaur, 2003).

  • Mitochondria-targeted Mesoporous Silica Nanoparticles : this compound-modified mesoporous silica nanoparticles have been developed for potential use in targeted drug delivery, especially to mitochondria. This research highlights its utility in the field of nanomedicine (Ibragimova et al., 2021).

  • Corrosion Inhibition Performance : this compound has shown efficacy as a corrosion inhibitor for mild steel in acidic conditions, indicating its potential application in materials protection and preservation (Guo et al., 2023).

  • Antibacterial Activity : A composite incorporating this compound has demonstrated synergistic antibacterial activity, showing promise in the development of new antibacterial agents (Cai et al., 2011).

  • Photoredox-Catalyzed Chemical Reactions : this compound has been utilized in photoredox-catalyzed bromodifluoromethylation of alkenes, indicating its role in facilitating certain types of chemical reactions (Lin et al., 2016).

Safety and Hazards

Hexadecyltriphenylphosphonium bromide is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin corrosion/irritation and serious eye damage/eye irritation. It can also cause specific target organ toxicity (single exposure) with the target organs being the respiratory system . Personal protective equipment/face protection should be worn when handling this chemical .

Future Directions

Hexadecyltriphenylphosphonium bromide has been studied for its corrosion inhibition performance on mild steel in 1 M HCl solution. Future research could focus on further elucidating its mechanism of action and exploring other potential applications .

Properties

IUPAC Name

hexadecyl(triphenyl)phosphanium;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H48P.BrH/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-24-31-35(32-25-18-15-19-26-32,33-27-20-16-21-28-33)34-29-22-17-23-30-34;/h15-23,25-30H,2-14,24,31H2,1H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXMZNEHSMYESLH-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H48BrP
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00933445
Record name Hexadecyl(triphenyl)phosphanium bromide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

567.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14866-43-4
Record name Phosphonium, hexadecyltriphenyl-, bromide (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14866-43-4
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Hexadecyltriphenylphosphonium bromide
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Hexadecyl(triphenyl)phosphanium bromide
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Record name Hexadecyltriphenylphosphonium bromide
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Synthesis routes and methods

Procedure details

In a 100 ml flask equipped with a stirrer, a condenser and a calcium chloride dryer tube were charged 8.6 g of triphenylphosphine and 10 g of n-hexadecyl bromide, and under nitrogen atmosphere, the mixture was heated at 180° C. for 10 hours on an oil bath. After cooling the reaction mixture to room temperature, precipitated solid material was pulverized in acetone and collected by filtration under reduced pressure. The resulting crystals were washed with acetone to obtain 8.5 g of the title compound. Melting point: 128° C.
Quantity
8.6 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the typical applications of Hexadecyltriphenylphosphonium bromide?

A1: this compound (this compound) is primarily investigated for its potential in various fields. It has shown promise as a corrosion inhibitor for mild steel in acidic environments []. Additionally, researchers are exploring its use as a modifier in the development of nanocomposites, enhancing the properties of materials like poly(ethylene terephthalate) [].

Q2: How does this compound behave in aqueous solutions?

A2: this compound exhibits interesting behavior in aqueous solutions. It acts as a cationic surfactant, forming micelles above a certain concentration known as the critical micelle concentration (CMC) [, , ]. This property allows it to solubilize hydrophobic substances in water, making it relevant for applications like drug delivery.

Q3: Has the interaction of this compound with other surfactants been studied?

A3: Yes, studies have explored how this compound interacts with other surfactants when mixed. Research indicates that it exhibits non-ideal mixing behavior with both monomeric and gemini cationic surfactants, leading to attractive interactions and a decrease in the CMC of the mixture []. This synergistic effect could have implications for optimizing formulations and improving the efficiency of processes involving surfactant mixtures.

Q4: Is there any evidence that the structure of this compound influences its behavior?

A4: While limited information is available on the specific structure-activity relationships of this compound, studies on similar alkyltriphenylphosphonium bromides suggest that the length of the alkyl chain can affect properties like diffusion coefficients in aqueous solutions []. This implies that structural modifications to the this compound molecule could potentially be used to fine-tune its properties for specific applications.

Q5: What theoretical methods have been employed to understand the behavior of this compound?

A5: Computational chemistry techniques, including density functional theory (DFT) calculations and molecular dynamics (MD) simulations, have been employed to investigate the adsorption mechanism of this compound on mild steel surfaces []. These studies provide insights into the interactions at the molecular level, aiding in the understanding of its corrosion inhibition properties.

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